4-Chloro-2-isopropoxyphenylboronic acid
Overview
Description
4-Chloro-2-isopropoxyphenylboronic acid is a chemical compound with the CAS Number: 1256355-04-0 . It has a molecular weight of 214.46 .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for this compound is1S/C9H12BClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3
. The InChI key is YIGSWKJVDNWHFS-UHFFFAOYSA-N
. Chemical Reactions Analysis
Boronic acids, such as this compound, are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 214.46 .Scientific Research Applications
Crystal Structure Analysis
4-Chloro-2-isopropoxyphenylboronic acid, along with its analogs, has been examined for its crystal structures through single-crystal X-ray diffraction methods. Studies have shown that these compounds can adopt different conformations and are capable of forming three-dimensional structures with the formation of channels, which are key for understanding the packing and interaction patterns within the crystal lattice. Such insights are critical for designing materials with specific properties, highlighting the importance of these compounds in the development of new materials and in the study of supramolecular chemistry (Shimpi et al., 2007).
Fluorescence Quenching Studies
The derivatives of phenylboronic acids, including those similar to this compound, have been investigated for their fluorescence quenching properties. Such studies are crucial for understanding the interaction mechanisms of these compounds with other molecules, which has implications in sensor development and in the study of molecular interactions. The research demonstrates how these compounds can be used in the development of fluorescent sensors and in the study of biological systems (Geethanjali et al., 2015).
Bioorthogonal Coupling Reactions
The application of boronic acid derivatives in bioorthogonal chemistry has been explored, showcasing their potential in facilitating rapid, stable product formation in physiologically compatible conditions. This opens up avenues for their use in protein conjugation and the development of novel biochemical tools, demonstrating the versatility of these compounds in bioconjugation and drug delivery systems (Dilek et al., 2015).
Vibrational Spectroscopy
Vibrational spectroscopy studies, including Raman and Fourier transform infrared (FTIR) spectroscopy, have been conducted on compounds like this compound. These studies provide detailed insights into the molecular structure and behavior of these compounds, which are essential for the design of materials with desired chemical and physical properties. The research aids in the understanding of the molecular vibrations and the electronic structure of boronic acid derivatives (Kurt, 2009).
Electrochemical Applications
Research into the electrochemical properties of related boronic acid derivatives has revealed their potential in the degradation of pollutants, such as herbicides, through electrochemical methods. This underscores the role of boronic acids in environmental remediation and the development of electrochemical sensors for monitoring pollutants (Boye et al., 2006).
Future Directions
The Suzuki–Miyaura (SM) cross-coupling reaction, which uses boronic acids like 4-Chloro-2-isopropoxyphenylboronic acid, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that the use of boronic acids in such reactions will continue to be a significant area of research in the future .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is a solid , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the SM cross-coupling reaction, which is a key step in many synthetic procedures .
Action Environment
The action of this compound is influenced by environmental factors. The SM cross-coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions . The compound itself is relatively stable, readily prepared, and generally environmentally benign , which could influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-2-isopropoxyphenylboronic acid are largely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of carbon–carbon bond forming reaction, which is widely used in organic synthesis . The success of this reaction is due to the combination of mild and functional group tolerant reaction conditions, along with the relatively stable and readily prepared organoboron reagents .
Cellular Effects
Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that this compound may influence cellular processes that involve carbon–carbon bond formation .
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that this compound is a relatively stable organoboron reagent, which is readily prepared for use in various biochemical reactions .
Metabolic Pathways
Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that this compound may be involved in metabolic pathways that involve carbon–carbon bond formation .
Properties
IUPAC Name |
(4-chloro-2-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSWKJVDNWHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681707 | |
Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-04-0 | |
Record name | B-[4-Chloro-2-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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